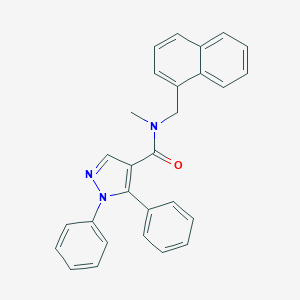
N-methyl-N-(1-naphthylmethyl)-1,5-diphenyl-1H-pyrazole-4-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-methyl-N-(1-naphthylmethyl)-1,5-diphenyl-1H-pyrazole-4-carboxamide, also known as JNJ-16259685, is a selective antagonist of the cannabinoid CB1 receptor. It has been studied for its potential use in treating obesity, addiction, and other disorders related to the endocannabinoid system.
Wirkmechanismus
N-methyl-N-(1-naphthylmethyl)-1,5-diphenyl-1H-pyrazole-4-carboxamide acts as a selective antagonist of the CB1 receptor, which is primarily found in the central nervous system. By blocking the activity of the CB1 receptor, N-methyl-N-(1-naphthylmethyl)-1,5-diphenyl-1H-pyrazole-4-carboxamide reduces the effects of endocannabinoids, which are known to play a role in regulating appetite, mood, and addiction.
Biochemical and Physiological Effects:
N-methyl-N-(1-naphthylmethyl)-1,5-diphenyl-1H-pyrazole-4-carboxamide has been shown to reduce food intake and body weight gain in animal models, as well as reduce drug-seeking behavior in models of addiction. It has also been shown to have anxiolytic and antidepressant effects.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of N-methyl-N-(1-naphthylmethyl)-1,5-diphenyl-1H-pyrazole-4-carboxamide is its selectivity for the CB1 receptor, which reduces the potential for off-target effects. However, its use in animal models may be limited by its relatively short half-life and the need for frequent dosing.
Zukünftige Richtungen
There are several potential future directions for research on N-methyl-N-(1-naphthylmethyl)-1,5-diphenyl-1H-pyrazole-4-carboxamide. One area of interest is its potential use in treating other disorders related to the endocannabinoid system, such as anxiety and depression. Another area of interest is the development of longer-acting formulations of N-methyl-N-(1-naphthylmethyl)-1,5-diphenyl-1H-pyrazole-4-carboxamide, which would reduce the need for frequent dosing. Finally, there is interest in developing more selective CB1 receptor antagonists that could have even fewer off-target effects.
Synthesemethoden
N-methyl-N-(1-naphthylmethyl)-1,5-diphenyl-1H-pyrazole-4-carboxamide can be synthesized using a multi-step process starting with commercially available starting materials. The synthesis involves several key steps including the formation of the pyrazole ring, the introduction of the naphthylmethyl group, and the addition of the carboxamide group.
Wissenschaftliche Forschungsanwendungen
N-methyl-N-(1-naphthylmethyl)-1,5-diphenyl-1H-pyrazole-4-carboxamide has been studied extensively for its potential use in treating obesity and addiction. In animal models, it has been shown to reduce food intake and body weight gain. It has also been shown to reduce drug-seeking behavior in models of addiction.
Eigenschaften
Produktname |
N-methyl-N-(1-naphthylmethyl)-1,5-diphenyl-1H-pyrazole-4-carboxamide |
|---|---|
Molekularformel |
C28H23N3O |
Molekulargewicht |
417.5 g/mol |
IUPAC-Name |
N-methyl-N-(naphthalen-1-ylmethyl)-1,5-diphenylpyrazole-4-carboxamide |
InChI |
InChI=1S/C28H23N3O/c1-30(20-23-15-10-14-21-11-8-9-18-25(21)23)28(32)26-19-29-31(24-16-6-3-7-17-24)27(26)22-12-4-2-5-13-22/h2-19H,20H2,1H3 |
InChI-Schlüssel |
KEPBSFDYIJJFPM-UHFFFAOYSA-N |
SMILES |
CN(CC1=CC=CC2=CC=CC=C21)C(=O)C3=C(N(N=C3)C4=CC=CC=C4)C5=CC=CC=C5 |
Kanonische SMILES |
CN(CC1=CC=CC2=CC=CC=C21)C(=O)C3=C(N(N=C3)C4=CC=CC=C4)C5=CC=CC=C5 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![6-(4-Methyl-1,2,3-thiadiazol-5-yl)-3-[3-(trifluoromethyl)phenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B286972.png)
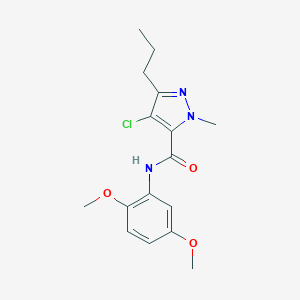
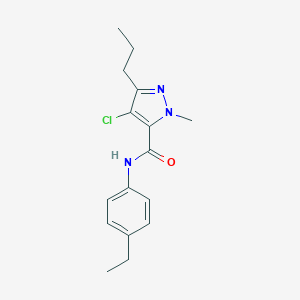
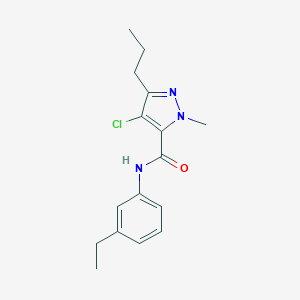
![2-[3-Acetyl-5-(4-methyl-1,2,3-thiadiazol-5-yl)-2,3-dihydro-1,3,4-oxadiazol-2-yl]phenyl acetate](/img/structure/B286981.png)
![[3-(4-Fluorobenzyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]methyl 4-fluorophenyl ether](/img/structure/B286982.png)

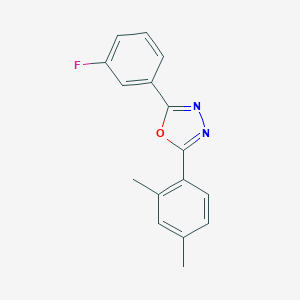
![2-(3-Fluorophenyl)-5-[3-(trifluoromethyl)phenyl]-1,3,4-oxadiazole](/img/structure/B286985.png)
![2-(1,5-diphenyl-1H-pyrazol-4-yl)-5-[4-(trifluoromethyl)phenyl]-1,3,4-oxadiazole](/img/structure/B286986.png)
![2-[4-(Trifluoromethyl)phenyl]-5-[(E)-styryl]-1,3,4-oxadiazole](/img/structure/B286990.png)
![2-(2,3,4,5-Tetrafluorophenyl)-5-[4-(trifluoromethyl)phenyl]-1,3,4-oxadiazole](/img/structure/B286991.png)
![2,5-Dimethylphenyl [3-(4-fluorobenzyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]methyl ether](/img/structure/B286992.png)
![3-[(3-Benzyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)methyl]-1,2-benzisoxazole](/img/structure/B286994.png)